molecular formula C11H9ClN2O2 B12849999 2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid

2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Katalognummer: B12849999
Molekulargewicht: 236.65 g/mol
InChI-Schlüssel: DJVVNFQRTYQFQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid is an organic compound with the molecular formula C11H9O2N2Cl. It is a derivative of benzoic acid, featuring a chloro substituent and a pyrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 1-methyl-1H-pyrazole under specific conditions. The process may include steps such as chlorination, nitration, and subsequent cyclization to form the pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acid derivatives .

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The chloro and pyrazole groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H9ClN2O2

Molekulargewicht

236.65 g/mol

IUPAC-Name

2-chloro-5-(2-methylpyrazol-3-yl)benzoic acid

InChI

InChI=1S/C11H9ClN2O2/c1-14-10(4-5-13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16)

InChI-Schlüssel

DJVVNFQRTYQFQE-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC=N1)C2=CC(=C(C=C2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.